molecular formula C22H18N6O3 B2876959 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887880-96-8

2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2876959
CAS No.: 887880-96-8
M. Wt: 414.425
InChI Key: FHSISPDSHVQNMA-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a high-purity chemical reagent designed for preclinical research and drug discovery applications. This compound belongs to the imidazo[2,1-f]purine-2,4-dione class of heterocyclic compounds, a scaffold noted for its significant pharmacological potential . Preliminary pharmacological evaluations of structurally related analogues indicate that this chemical class exhibits potent binding affinity for the 5-HT 1A receptor, a key target in the development of neuropsychiatric therapeutics . Research suggests that such compounds are worthy of investigation for their potential anxiolytic and antidepressant-like activity in preclinical models, with some derivatives demonstrating activity comparable to established clinical agents . The core imidazole structure is a privileged scaffold in medicinal chemistry, found in a wide array of bioactive molecules and commercially available drugs, underlining its broad research utility . The product is strictly labeled For Research Use Only . It is intended for laboratory analysis and experimental applications in a controlled setting and is not for diagnostic, therapeutic, or human consumption purposes of any kind.

Properties

IUPAC Name

2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-25-19-18(20(30)27(22(25)31)13-17(23)29)26-12-16(14-8-4-2-5-9-14)28(21(26)24-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSISPDSHVQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves multiple steps:

  • Formation of the imidazo[2,1-f]purine core: : The core structure is synthesized through a series of cyclization reactions, often starting from simpler purine derivatives.

  • Functional Group Introductions: : Introduction of the methyl group at the N1 position, the dioxo groups at positions 2 and 4, and the diphenyl groups at positions 7 and 8.

  • Acetylation: : The final step involves the acetylation of the core structure to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, this compound is produced through large-scale batch or continuous flow synthesis. Key parameters such as temperature, solvent selection, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride, affecting the dioxo groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride in an alcoholic solvent.

  • Substitution: : Halogenating agents, nitrating mixtures, or sulfonating agents under controlled temperatures.

Major Products

  • Oxidized Derivatives: : Introduction of hydroxyl groups or further oxidized species.

  • Reduced Derivatives: : Compounds with altered oxidation states at the dioxo positions.

  • Substituted Derivatives: : Varied functional groups on the aromatic rings, altering the compound's properties.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound serves as a ligand in coordination complexes used in catalysis.

  • Material Science: : Utilized in the synthesis of novel organic materials with unique electronic properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes, making it valuable in biochemical studies.

  • Molecular Probes: : Used in fluorescence-based assays to study cellular processes.

Medicine

  • Drug Development: : Potential therapeutic agent due to its biological activity, being investigated for anti-cancer, anti-viral, and anti-inflammatory properties.

  • Diagnostics: : Employed in diagnostic tools for detecting specific biomolecules.

Industry

  • Chemical Intermediates: : Used in the production of other complex organic molecules.

  • Agrochemicals: : Research into its use in developing new agrochemical formulations.

Mechanism of Action

The mechanism by which 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets, such as:

  • Enzyme Binding: : It can bind to the active sites of enzymes, inhibiting their activity.

  • Signal Transduction: : Modulates pathways involved in cellular signaling, affecting processes like cell proliferation and apoptosis.

  • DNA Intercalation: : The aromatic structure allows it to intercalate with DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s 7,8-diphenyl groups may enhance hydrophobic interactions in binding pockets compared to hydroxylated or methylated analogs .

Acetamide-Functionalized Heterocycles

Compound Name Core Structure Key Substituents Biological Activity References
N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxocoumarin-4-yloxy)acetamide Coumarin-thiazolidinone hybrid Coumarin, thiazolidinone, acetamide Antioxidant (superior to ascorbic acid)
N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide Phthalimide-quinazolinone Phthalimide, quinazolinone, acetamide Antioxidant (DPPH IC50: 18.7 µM); MAO B/COX-2 inhibition
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolinone Chloro, methyl, phenyl-acetamide InhA inhibitor (antitubercular)

Functional Group Impact :

  • The acetamide group in coumarin-thiazolidinone hybrids () enhances radical scavenging, likely via hydrogen bonding .
  • Phthalimide derivatives () exhibit balanced ADME profiles (high intestinal absorption, CNS permeability) due to planar isoindole-dione cores .

Phenyl-Substituted Imidazo-Quinoline/Azepine Analogs

Compound Name Core Structure Key Substituents Synthesis Yield References
2-(4-(2-Oxo-8-pyridin-4-yl-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile Imidazo[4,5-c]quinoline Pyridinyl, acetonitrile 12%
(S)-2-(5-Butenyl-1-methyl-2-oxo-…-yl)acetamide Benzo[e][1,4]diazepine Butenyl, methyl, pyrimido-pyrimidine Purity: 96%

Activity Correlations :

  • Benzo[e][1,4]diazepine derivatives () with bulky substituents (e.g., pyrimido-pyrimidine) demonstrate high purity (>95%), suggesting stability for in vivo testing .

Biological Activity

2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular FormulaC24H20N4O4
Molecular Weight440.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The unique imidazo-purine structure allows it to fit into active sites of target proteins, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity:
Studies have shown that derivatives of imidazo-purines possess significant antimicrobial properties. For instance, compounds similar to this structure have been reported to inhibit bacterial growth and exhibit antifungal activity against various pathogens .

Anticancer Potential:
The compound has demonstrated cytotoxic effects against cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting cell proliferation .

Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory activity. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antimicrobial Evaluation:
    A study evaluated a series of imidazo-purine derivatives for their antimicrobial properties. One derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Cytotoxicity in Cancer Research:
    Research on the cytotoxic effects of imidazo-purine derivatives revealed that compounds similar to this compound were effective against MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity .
  • Mechanistic Studies:
    A mechanistic study indicated that these compounds could inhibit xanthine oxidase activity, leading to reduced uric acid levels in vitro. This suggests potential therapeutic applications in conditions like gout .

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